1-Azetidin-3-yl-pyrrol hydrochloride
Overview
Description
1-Azetidin-3-yl-pyrrol hydrochloride is a chemical compound with the CAS Number: 1167055-98-2 . It has a molecular weight of 158.63 . The compound is an oil in its physical form .
Synthesis Analysis
The synthesis of azetidines, including this compound, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of p-toluene sulphonic acid (p-Ts.OH)- catalyzed reaction of racemic-azetidine-2,3-diones with enantiomerically pure cis and trans-4- hydroxy-L-proline in refluxing ethanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h1-4,7-8H,5-6H2;1H .Chemical Reactions Analysis
Azetidines, including this compound, have been used in various chemical reactions. For example, an intramolecular amination of organoboronates provides azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .Physical and Chemical Properties Analysis
This compound is an oil in its physical form . It has a molecular weight of 158.63 .Scientific Research Applications
Bioactive Pyrrole-based Compounds
Research has demonstrated that pyrrole-based compounds, including 1-Azetidin-3-yl-pyrrol derivatives, have a wide range of bioactivities, making them promising candidates for pharmaceutical development. These activities include anticancer, antimicrobial, and antiviral properties, attributed to the pyrrole ring's ability to interact with biological targets selectively. The pyrrole nucleus is recognized for its pharmacophore utility in drug design, underscoring its significance in medicinal chemistry (Li Petri et al., 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine, a saturated five-membered ring structure that includes 1-Azetidin-3-yl-pyrrol derivatives, is widely utilized in drug discovery for treating human diseases. The versatility of the pyrrolidine scaffold is attributed to its ability to adopt various conformations and to its significant role in enhancing stereochemistry and three-dimensional coverage of molecules. This adaptability facilitates the exploration of pharmacophore space and has led to the development of numerous biologically active compounds (Li Petri et al., 2021).
Antimalarial and Anticancer Applications
Pyronaridine, a compound structurally related to the pyrrole and azetidine classes, has been highlighted for its potent antimalarial activity against multidrug-resistant Plasmodium strains. Beyond its primary use in treating malaria, pyronaridine has shown promise in anticancer research and the treatment of other parasitic diseases. Its mechanisms of action include inhibiting hemozoin formation and intercalating with DNA, thereby blocking the parasite's ability to process toxic hematin and inducing cell death in cancer cells (Bailly, 2020).
Supramolecular Chemistry
Calixpyrrole and its derivatives, which share structural features with 1-Azetidin-3-yl-pyrrol, have been explored for their ability to form supramolecular capsules. These capsules have potential applications in targeted drug delivery and molecular recognition, illustrating the versatility of pyrrole-based scaffolds in designing complex molecular architectures (Ballester, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Azetidines, including 1-Azetidin-3-yl-pyrrol hydrochloride, have received increased attention in organic synthesis due to their unique properties and the discovery of azetidine-containing natural products . Future research may focus on the development of new synthetic methodologies and the exploration of the biological activities of azetidine derivatives .
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrrole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h1-4,7-8H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTHGRUGGKNQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-98-2 | |
Record name | 1-(azetidin-3-yl)-1H-pyrrole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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